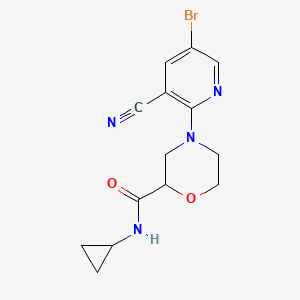![molecular formula C20H18N2O6S2 B12269693 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B12269693.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of functional groups, including a pyrrolidinone ring, a furan ring, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in biochemical research.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: An amine-reactive ester used in biosensor development.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used in organic synthesis as a protecting group reagent.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18N2O6S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N2O6S2/c23-16(18-10-13(12-29-18)17-2-1-9-28-17)11-21-30(26,27)15-5-3-14(4-6-15)22-19(24)7-8-20(22)25/h1-6,9-10,12,16,21,23H,7-8,11H2 |
InChI Key |
OBHKJNOGWMOGIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12269617.png)
![N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12269623.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12269626.png)
![2,4-Dimethyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12269628.png)

![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B12269640.png)
![1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269642.png)
![5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B12269668.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12269682.png)
![2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B12269688.png)
![4-Ethyl-5-fluoro-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12269700.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12269707.png)
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12269715.png)
![1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B12269723.png)
